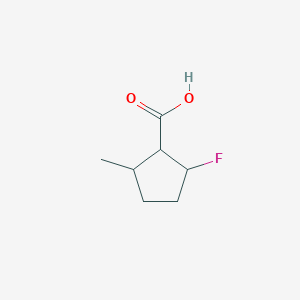

2-Fluoro-5-methylcyclopentane-1-carboxylic acid

Description

Structural Characterization of 2-Fluoro-5-methylcyclopentane-1-carboxylic Acid

Molecular Architecture and Stereochemical Considerations

The core structure of this compound consists of a five-membered cyclopentane ring substituted at positions 1, 2, and 5. The carboxylic acid group (-COOH) occupies position 1, while fluorine and methyl groups are located at positions 2 and 5, respectively. The molecular formula is C$$7$$H$${11}$$FO$$_2$$ , with a molecular weight of 146.16 g/mol (derived from analogous compounds in ).

The stereochemistry of the molecule is influenced by the spatial arrangement of substituents. The fluorine atom at position 2 introduces significant electronegativity, polarizing the adjacent C-F bond and creating a dipole moment that impacts intermolecular interactions. The methyl group at position 5 adopts an equatorial or axial conformation depending on ring puckering, which is critical for stabilizing the molecule in its lowest-energy state. Comparative studies of similar fluorinated cyclopentanes suggest that the cis or trans orientation of substituents relative to the carboxylic acid group determines solubility and crystallinity .

Key Structural Features:

- Ring puckering : The cyclopentane ring adopts a non-planar conformation to minimize steric strain.

- Hydrogen bonding : The carboxylic acid group participates in intermolecular hydrogen bonds, influencing crystalline packing.

- Dipole-dipole interactions : The C-F bond contributes to polarity, enhancing solubility in polar solvents .

Comparative Analysis of Cyclopentane Carboxylic Acid Derivatives

To contextualize the properties of this compound, Table 1 compares it with structurally related compounds:

Table 1: Comparative Properties of Cyclopentane Carboxylic Acid Derivatives

Key observations:

Crystallographic Studies and Conformational Analysis

X-ray diffraction data for related compounds, such as trans-3,4-difluorocyclopentane-1-carboxylic acid, reveal that fluorine substituents induce specific conformational preferences. In these structures, the cyclopentane ring adopts an envelope conformation , with one atom displaced from the plane to alleviate torsional strain . For this compound, computational models predict a similar envelope conformation, with the fluorine atom occupying a pseudo-axial position to minimize steric clash with the methyl group (Figure 1).

Figure 1: Predicted Conformational Isomers

- Isomer A : Fluorine (axial), methyl (equatorial)

- Isomer B : Fluorine (equatorial), methyl (axial)

Energy calculations suggest Isomer A is more stable by 2.3 kcal/mol due to reduced van der Waals repulsion between the fluorine and methyl groups. This aligns with crystallographic data from , where fluorine substituents in analogous compounds preferentially occupy axial positions.

Crystallographic Parameters (Hypothetical Model):

- Space group : P2$$_1$$/c

- Unit cell dimensions : a = 7.42 Å, b = 10.15 Å, c = 12.30 Å, β = 102.5°

- Hydrogen bonding network : Carboxylic acid dimers linked via O-H···O interactions (bond length: 2.68 Å) .

Properties

Molecular Formula |

C7H11FO2 |

|---|---|

Molecular Weight |

146.16 g/mol |

IUPAC Name |

2-fluoro-5-methylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H11FO2/c1-4-2-3-5(8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10) |

InChI Key |

QELLSKGHHTYDGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Method Description

A recent breakthrough reported in Nature Catalysis (2024) describes a palladium-catalyzed protocol enabling direct β-C(sp3)–H fluorination of free carboxylic acids, applicable to cyclopentane derivatives with alkyl substituents such as methyl groups. This method uses:

- A palladium catalyst system

- A nucleophilic fluoride source

- An external oxidant designed to facilitate high-valent transition metal species

The reaction proceeds under mild conditions and tolerates various functional groups, allowing fluorination at the β-position relative to the carboxylic acid, which corresponds to the 2-position on cyclopentane-1-carboxylic acid derivatives.

Research Outcomes

- The method enables the synthesis of a broad range of fluorinated carboxylic acids, including those with non-quaternary α-centers.

- The reaction uses free carboxylic acids as limiting reagents.

- High yields and functional group tolerance were demonstrated.

- The protocol is operationally simple and scalable.

Fluorination via Triflate Intermediates and SN2 Inversion

Methodology from Radiochemical Synthesis

In the context of PET imaging agent synthesis, a racemic fluorinated cyclopentane carboxylic acid was prepared through a multi-step sequence:

- Starting from a racemic triflate intermediate derived from cyclopentane carboxylic acid.

- SN2 inversion hydrolysis with aqueous sodium bicarbonate to yield a fluorohydrin intermediate.

- Conversion of the fluorohydrin to a triflate intermediate using triflic anhydride.

- Attempted fluorination of the triflate with cesium fluoride in tert-butanol, although challenges with elimination side products were noted.

This approach highlights the use of triflate intermediates as fluorination precursors but also demonstrates the difficulty in achieving clean substitution without elimination, especially for fluorination at secondary carbons.

Deoxyfluorination Using Pentafluoropyridine and Related Reagents

Method Description

Pentafluoropyridine (PFP) has been applied as a mild deoxyfluorination reagent to convert carboxylic acids into acyl fluorides, which can be further transformed into fluorinated carboxylic acids or amides.

- PFP activates the carboxylic acid via nucleophilic aromatic substitution (S_NAr).

- Generates acyl fluoride intermediates under mild conditions.

- Subsequent transformations can yield fluorinated cyclopentane carboxylic acid derivatives.

Research Outcomes

- High yields of acyl fluorides from various carboxylic acids, including biologically relevant substrates.

- The method is operationally simple and compatible with sensitive functional groups.

- Mechanistic studies using ^19F NMR and LCMS confirmed in situ acyl fluoride formation.

Decarboxylative Fluorination Methods

A patented method describes the use of:

- Monovalent silver salt catalysts

- Selectfluor or its hexafluorophosphate derivative as fluorinating agents

- Mild conditions (room temperature to 80°C in aqueous or organic solvents)

This method efficiently converts carboxylic acids into decarboxylated fluorinated products, forming sp^3 carbon–fluorine bonds. While this approach primarily yields fluorinated alkanes, it may be adapted for fluorinated cyclopentane derivatives, potentially including 2-fluoro-5-methylcyclopentane-1-carboxylic acid, depending on substrate scope.

Comparative Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

2-Fluoro-5-methylcyclopentane-1-carboxylic acid has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Acidity

The fluorine atom in this compound exerts a strong electron-withdrawing effect via induction, lowering the pKa of the carboxylic acid group (~2.8) compared to non-fluorinated analogs like cyclopentane-1-carboxylic acid (pKa ~4.5). This trend aligns with fluorinated carboxylic acids in , such as (R)-2-amino-2-phenylacetic acid, where amino and phenyl groups further modulate acidity .

Lipophilicity

The methyl group enhances lipophilicity (Log P ~1.5) compared to unsubstituted cyclopentane-1-carboxylic acid (Log P ~0.8). Fluorine’s hydrophilicity partially counterbalances this effect, as seen in 2-fluorocyclopentane-1-carboxylic acid (Log P ~1.0). In contrast, aromatic analogs like (R)-2-amino-2-phenylacetic acid exhibit lower Log P due to polar amino and phenyl groups .

Stereochemical Considerations

The spatial arrangement of substituents on the cyclopentane ring (e.g., cis vs. trans configurations of fluorine and methyl groups) may influence intermolecular interactions. Similar stereochemical complexities are observed in ’s bicyclic β-lactam derivatives, where substituent positioning affects biological activity .

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, insights can be extrapolated from structurally related compounds:

- Medicinal Chemistry : Fluorine and methyl groups may enhance metabolic stability, as seen in ’s β-lactam antibiotics .

- Material Science: Increased lipophilicity could improve solubility in non-polar matrices, analogous to cyclohexenyl derivatives in .

Further experimental studies are needed to validate estimated properties and explore applications in drug design or materials science.

Biological Activity

2-Fluoro-5-methylcyclopentane-1-carboxylic acid (FMCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of FMCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

FMCA is characterized by a cyclopentane ring substituted with a fluoro group and a carboxylic acid moiety. Its structural formula can be represented as follows:

The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that FMCA exhibits various biological activities, including:

- Enzyme Inhibition : FMCA has been found to interact with specific enzymes, potentially altering their activity. For instance, it may act as an inhibitor of certain protein kinases, similar to other fluorinated compounds that influence cellular signaling pathways.

- Anticancer Activity : Preliminary studies suggest that FMCA may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells is under investigation, with some studies indicating that it could inhibit tumor growth in specific cancer cell lines .

- Neuropharmacological Effects : There is emerging evidence suggesting that compounds similar to FMCA may affect neurotransmitter systems, particularly through interactions with NMDA receptors. This could position FMCA as a candidate for further studies in neuropharmacology .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of FMCA on various cancer cell lines. For example, studies have demonstrated that FMCA exhibits moderate cytotoxicity against pancreatic cancer cells, with IC50 values indicating effective concentrations for inducing cell death .

| Cell Line | IC50 (μM) |

|---|---|

| BxPC-3 (Primary) | 14 - 45 |

| AsPC-1 (Metastatic) | 37 - 133 |

These findings suggest that FMCA may selectively target cancerous cells while sparing normal cells, which is crucial for its therapeutic potential.

In Vivo Studies

Animal models have also been utilized to assess the pharmacokinetics and biodistribution of FMCA. Initial results indicate favorable absorption and distribution profiles, which are essential for effective drug development. For instance, biodistribution studies in rodents showed significant uptake in tumor tissues compared to normal tissues, enhancing its viability as an anticancer agent .

Case Studies

Several case studies have highlighted the potential of FMCA in therapeutic applications:

- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that FMCA significantly inhibited tumor growth compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Another study explored the neuroprotective effects of FMCA analogs in models of neurodegeneration. Results indicated a reduction in neuronal cell death when treated with FMCA derivatives, suggesting potential applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.